
Hafnium;tetrahydrofluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium;tetrahydrofluoride is a useful research compound. Its molecular formula is F4Hf and its molecular weight is 254.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Hafnium Tetrahydrofluoride (HfF4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . The primary role of HfF4 is to serve as a precursor in the synthesis of these nanoparticles .
Mode of Action
HfF4 interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) or monoclinic hafnium oxide (m-HfO2) nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities .
Biochemical Pathways
The biochemical pathways affected by HfF4 involve the hydrolysis of hafnium ions . The changes in the mole fractions of hafnium hydro-complexes with pH were determined . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .
Pharmacokinetics
It’s known that the formation of hfo2 nanoparticles is controlled by the surface-deposition reaction .
Result of Action
The result of HfF4’s action is the formation of HfO2 nanoparticles . These nanoparticles have a number of technologically attractive properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section .
Action Environment
The action of HfF4 is influenced by several environmental factors. For instance, changing the aging temperature, concentration of NaOH, and reaction time can affect the formation of HfO2 nanoparticles . Moreover, the addition of m-HfO2 seeds is beneficial for the formation of m-HfO2 nanoparticles .
生化分析
Biochemical Properties
The compound is known to react with hydrogen, carbon, and nitrogen at high temperatures to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity
Cellular Effects
Research on Hafnium oxide nanoparticles, a related compound, has shown that they can enhance the antibacterial effect, improve cell attachment, and significantly improve the proliferation of cells . Whether Hafnium tetrahydrofluoride has similar effects on cells and cellular processes is yet to be determined.
Molecular Mechanism
Studies on Hafnium oxide nanoparticles have shown that the thermal conductivity of the compound is length-dependent below 100 nm
Temporal Effects in Laboratory Settings
Studies on Hafnium carbide, a related compound, have shown that it has a high melting point and is stable at high temperatures
Dosage Effects in Animal Models
Studies on Hafnium oxide nanoparticles have shown that they can produce an abscopal effect in a mouse colorectal cancer model . Whether Hafnium tetrahydrofluoride has similar dosage effects in animal models is yet to be determined.
Metabolic Pathways
Hafnium is known to be involved in the tricarboxylic acid (TCA) cycle, catalyzing the hydration of fumarate to malate
Transport and Distribution
Studies on Hafnium oxide nanoparticles have shown that they can be synthesized by a hydrothermal route, using Hafnium tetrachloride as the starting material and sodium hydroxide to adjust the pH . Whether Hafnium tetrahydrofluoride has similar transport and distribution properties is yet to be determined.
Subcellular Localization
Studies on Hafnium oxide nanoparticles have shown that they can be synthesized in nanoscale, which may allow them to be localized in specific compartments or organelles . Whether Hafnium tetrahydrofluoride has similar subcellular localization properties is yet to be determined.
属性
CAS 编号 |
13709-52-9 |
|---|---|
分子式 |
F4Hf |
分子量 |
254.48 g/mol |
IUPAC 名称 |
tetrafluorohafnium |
InChI |
InChI=1S/4FH.Hf/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
QHEDSQMUHIMDOL-UHFFFAOYSA-J |
SMILES |
F.F.F.F.[Hf] |
规范 SMILES |
F[Hf](F)(F)F |
物理描述 |
White powder; [Alfa Aesar MSDS] |
Pictograms |
Corrosive; Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


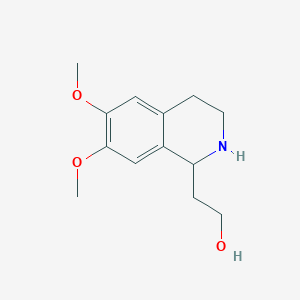

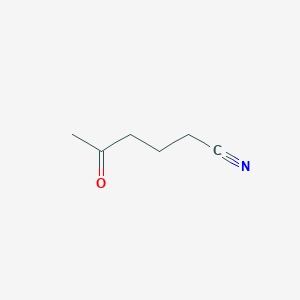
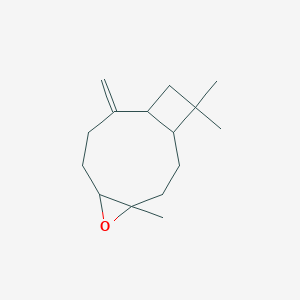
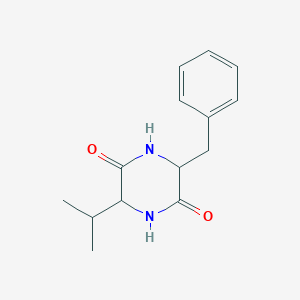
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
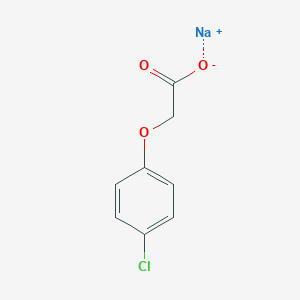
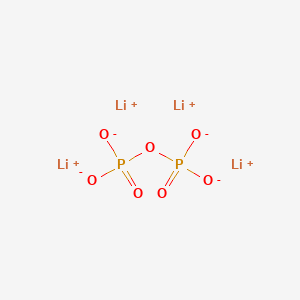

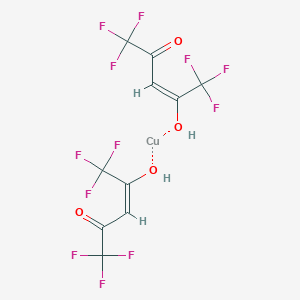
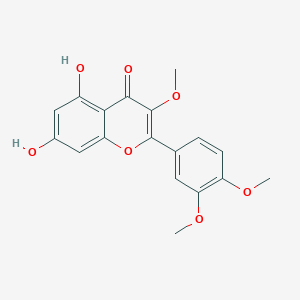


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
